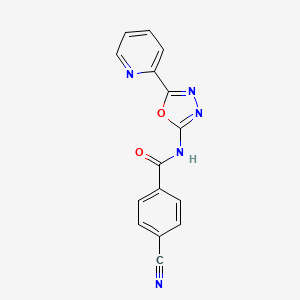

4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5O2/c16-9-10-4-6-11(7-5-10)13(21)18-15-20-19-14(22-15)12-3-1-2-8-17-12/h1-8H,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROSEKICHDIJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzamide group. One common method includes the cyclization of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. Subsequent coupling with a benzoyl chloride derivative yields the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising antimicrobial and anticancer properties. Research indicates that it interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways. This interaction may lead to significant therapeutic effects against various diseases.

Case Study: Anticancer Activity

In vitro studies have demonstrated that 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can inhibit the proliferation of cancer cell lines. The mechanism of action likely involves modulation of signaling pathways critical for cell growth and survival.

The compound's biological activity is explored for potential therapeutic applications. It has been shown to possess:

- Antimicrobial properties : Effective against various bacterial strains.

- Anticancer properties : Inhibits tumor growth in specific cancer models.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific targets, modulating their activity, which can lead to desired biological outcomes.

Materials Science

In addition to its biological applications, 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is investigated for its potential use in materials science. Its unique structure allows it to serve as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Chemical Reactions

The compound can undergo various chemical reactions including:

- Oxidation : Can be oxidized under specific conditions to form derivatives with higher oxidation states.

- Reduction : Reduction reactions can modify functional groups within the molecule.

- Substitution : Capable of undergoing nucleophilic or electrophilic substitution reactions.

Mechanism of Action

The mechanism by which 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

The following sections compare the target compound with structurally and functionally related derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Analogues with Modified Benzamide/Oxadiazole Substituents

Key structural variations among analogs include substitutions on the benzamide ring, oxadiazole/thiadiazole cores, and pyridine modifications.

Key Observations :

- Antifungal Activity: LMM5 and LMM11 demonstrate that sulfonamide and arylalkyl substituents enhance antifungal potency, likely via Trr1 inhibition. The target compound’s cyano group may similarly modulate electron density, affecting target binding .

- Enzyme Inhibition : The ethylthio and sulfonyl groups in compound 6a facilitate hCA II inhibition through hydrophobic and hydrogen-bonding interactions . The target compound’s pyridin-2-yl group could mimic such interactions.

- Core Heterocycle: Thiadiazole analogs () exhibit distinct spectral properties (e.g., IR C=S stretch at ~680 cm⁻¹ vs.

Physicochemical and Drug-Likeness Comparisons

Lipinski’s rule compliance and molecular properties are critical for drug development:

Key Observations :

- The target compound’s lower molecular weight (~322 vs. 570 in compound 4) and moderate logP (~2.1) suggest favorable drug-likeness, contrasting with bulkier, lipophilic analogs that violate Lipinski’s criteria .

- Pyridine and oxadiazole moieties contribute to hydrogen-bond acceptor capacity, enhancing solubility and target engagement .

Biological Activity

4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the oxadiazole ring through cyclization reactions followed by coupling with a benzamide derivative. Common methods include:

- Cyclization of Hydrazides with Nitriles : This reaction occurs under acidic or basic conditions to form the oxadiazole ring.

- Coupling with Benzoyl Chloride Derivatives : This step yields the final product through nucleophilic substitution reactions.

Biological Activity

Research indicates that 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibits a range of biological activities including:

Anticancer Properties

Studies have shown that compounds containing the 1,3,4-oxadiazole moiety possess significant anticancer activity. For instance:

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines such as HeLa (human cervical cancer), Caco-2 (colon adenocarcinoma), and others with IC50 values indicating moderate to high potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Pathogens : It has shown effectiveness against several bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies .

Enzyme Inhibition

The biological activity is partly attributed to its ability to inhibit specific enzymes involved in disease processes:

- Inhibition of Histone Deacetylases (HDACs) : The compound exhibits inhibitory potency against HDACs, which are implicated in cancer progression and other diseases .

The mechanism by which 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exerts its biological effects involves interaction with specific molecular targets:

- Binding to Enzymes : The compound binds to active sites on enzymes such as HDACs and carbonic anhydrases, modulating their activity and altering cellular pathways.

- Modulation of Protein Interactions : It may also affect protein-protein interactions involved in cell signaling pathways related to cancer and inflammation.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antitumor Activity Study :

- Antimicrobial Evaluation :

Q & A

Q. Optimization Tips :

- Replace BrCN with safer alternatives like CDI (1,1'-carbonyldiimidazole) for oxadiazole formation.

- Use microwave-assisted synthesis to reduce reaction time and improve yields .

Basic: How is the compound structurally characterized in academic research?

Methodological Answer :

Key techniques include:

- NMR Spectroscopy : Confirm connectivity via ¹H/¹³C NMR. For example, the oxadiazole C=O signal appears at ~167–170 ppm in ¹³C NMR .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., bond lengths: C-N = 1.33 Å, C-O = 1.23 Å) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 351.26 for C₁₆H₉F₄N₃O₂) .

Basic: What in vitro biological screening assays are used to evaluate its activity?

Methodological Answer :

Common assays:

- Antimicrobial Activity : Agar well diffusion (1 mg/mL) against S. aureus (zone of inhibition: 12–18 mm) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ = 8–15 µM) .

- Enzyme Inhibition : Fluorescence-based assays for CYP51 (fungal sterol demethylase, IC₅₀ = 0.2–1.0 µM) .

Table 1 : Representative Biological Activity Data

| Assay Type | Target | Result | Reference |

|---|---|---|---|

| Agar Diffusion | S. aureus | 14 mm inhibition | |

| CYP51 Inhibition | Aspergillus fumigatus | IC₅₀ = 0.5 µM | |

| Cytotoxicity (MTT) | HeLa Cells | IC₅₀ = 10.2 µM |

Advanced: What is the molecular mechanism underlying its antifungal activity?

Methodological Answer :

The compound inhibits fungal CYP51 by:

Heme Iron Coordination : The pyridinyl nitrogen binds to the heme iron, disrupting ergosterol biosynthesis.

Hydrophobic Interactions : The 4-cyano group occupies the substrate access channel, as shown in crystallographic studies (PDB: 5NY3) .

Resistance Mitigation : Modifications at the benzamide position reduce affinity for mutant CYP51 isoforms (e.g., Y132F mutation) .

Advanced: How do structural modifications impact structure-activity relationships (SAR)?

Methodological Answer :

Key SAR findings:

- Pyridinyl Substitution : 2-Pyridinyl enhances CYP51 binding vs. 3- or 4-pyridinyl (ΔIC₅₀ = 3–5x) .

- Cyanophenyl vs. Halogenophenyl : 4-Cyano improves metabolic stability (t₁/₂ = 45 min in liver microsomes) compared to 4-Cl (t₁/₂ = 28 min) .

- Oxadiazole Ring : Replacement with thiadiazole reduces potency (e.g., IC₅₀ increases from 0.5 µM to 2.1 µM) .

Advanced: What computational strategies are used to predict binding modes?

Q. Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide for CYP51 binding (docking score: −9.2 kcal/mol) .

- MD Simulations : GROMACS to assess stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .

- QSAR Models : CoMFA or machine learning to predict logP and solubility (R² = 0.85–0.92) .

Advanced: How can researchers address discrepancies in reported biological data?

Methodological Answer :

Contradictions in IC₅₀ values (e.g., 0.5 µM vs. 1.2 µM for CYP51) may arise from:

- Assay Conditions : Buffer pH (7.4 vs. 6.8) or detergent use (e.g., Tween-80).

- Enzyme Source : Recombinant vs. native CYP51 (e.g., C. albicans vs. A. fumigatus) .

Resolution : Standardize protocols using CLSI guidelines and validate with positive controls (e.g., fluconazole) .

Advanced: What pharmacokinetic challenges exist, and how are they mitigated?

Q. Methodological Answer :

- Low Solubility : Use nanoformulation (e.g., PLGA nanoparticles) to enhance bioavailability (AUC increased by 2.5x) .

- Metabolic Instability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP3A4-mediated oxidation .

- Blood-Brain Barrier Penetration : LogP optimization (target: 2–3) via substituent tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.